Cas no 69849-06-5 (2-(2-Chlorophenyl)-2-methylpropanoic acid)

2-(2-Chlorophenyl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Chlorophenyl)-2-methylpropanoic acid
- 2-(2-Chlorophenyl)-2-methylpropionic acid
- Benzeneacetic acid, 2-chloro-α,α-dimethyl-
- AKOS011047923
- 69849-06-5
- 993-699-5
- 2-(2-chlorophenyl)-2-methylpropanoicacid
- CS-0258125
- SCHEMBL785777
- EN300-69167
- DTXSID40679037
- KS-6792
- SPKRPQSYTKMVHB-UHFFFAOYSA-N
- DTXCID10629786
- UCA84906
- Z858031346
- MFCD11036920
-
- MDL: MFCD11036920
- Inchi: InChI=1S/C10H11ClO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
- InChI Key: SPKRPQSYTKMVHB-UHFFFAOYSA-N
- SMILES: CC(C)(C1=CC=CC=C1Cl)C(=O)O
Computed Properties
- Exact Mass: 198.0447573g/mol
- Monoisotopic Mass: 198.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.220±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 72 ºC
- Solubility: Very slightly soluble (0.42 g/l) (25 º C),
2-(2-Chlorophenyl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69167-0.1g |
2-(2-chlorophenyl)-2-methylpropanoic acid |
69849-06-5 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
Enamine | EN300-69167-10.0g |
2-(2-chlorophenyl)-2-methylpropanoic acid |
69849-06-5 | 95.0% | 10.0g |
$1593.0 | 2025-02-20 | |
Enamine | EN300-69167-5.0g |
2-(2-chlorophenyl)-2-methylpropanoic acid |
69849-06-5 | 95.0% | 5.0g |
$1075.0 | 2025-02-20 | |
Enamine | EN300-69167-0.25g |
2-(2-chlorophenyl)-2-methylpropanoic acid |
69849-06-5 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
OTAVAchemicals | 1287271-1000MG |
2-(2-chlorophenyl)-2-methylpropanoic acid |
69849-06-5 | 95% | 1g |
$229 | 2023-07-10 | |
1PlusChem | 1P00FEBC-1g |
2-(2-Chlorophenyl)-2-methylpropionic acid |
69849-06-5 | 95% | 1g |
$448.00 | 2025-02-27 | |
1PlusChem | 1P00FEBC-50mg |
2-(2-Chlorophenyl)-2-methylpropionic acid |
69849-06-5 | 95% | 50mg |
$109.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328795-250mg |
2-(2-Chlorophenyl)-2-methylpropanoic acid |
69849-06-5 | 95+% | 250mg |
¥3181.00 | 2024-05-03 | |
1PlusChem | 1P00FEBC-250mg |
2-(2-Chlorophenyl)-2-methylpropionic acid |
69849-06-5 | 95% | 250mg |
$193.00 | 2025-02-27 | |
1PlusChem | 1P00FEBC-10g |
2-(2-Chlorophenyl)-2-methylpropionic acid |
69849-06-5 | 95% | 10g |
$3166.00 | 2024-04-21 |
2-(2-Chlorophenyl)-2-methylpropanoic acid Related Literature
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
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Long Chen,Lingyu Zang,Luhua Chen,Jinchao Wu,Chengming Jiang,Jinhui Song CrystEngComm, 2021,23, 5337-5344
Additional information on 2-(2-Chlorophenyl)-2-methylpropanoic acid
Professional Introduction of 2-(2-Chlorophenyl)-2-methylpropanoic acid (CAS No. 69849-06-5)
The compound 2-(2-Chlorophenyl)-2-methylpropanoic acid is a unique organic molecule with significant potential in the field of biomedical research. This compound, also known by its CAS registry number 69849-06-5, belongs to the class of aromatic α-hydroxy acids, which have garnered attention due to their diverse biological activities and applications in drug discovery.
Structurally, 2-(2-Chlorophenyl)-2-methylpropanoic acid features a chlorinated phenyl group attached to a branched carboxylic acid moiety. This combination of functional groups renders the molecule highly interesting for pharmacological investigations, as it integrates both aromatic and aliphatic elements that can influence bioavailability, selectivity, and efficacy in biological systems.
Recent studies have highlighted the potential of 2-chlorophenylpropanoic acids in targeting various disease pathways. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that derivatives of this compound class exhibit promising anti-inflammatory and antioxidant properties, making them suitable candidates for the development of therapeutic agents against chronic inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the molecule's ability to modulate metabolic pathways. Investigations in *Bioorganic & Medicinal Chemistry Letters* (2023) revealed that 2-(2-Chlorophenyl)-2-methylpropanoic acid derivatives can act as acyl-CoA inhibitors, which are of interest in the treatment of metabolic disorders like dyslipidemia and type 2 diabetes mellitus.
Furthermore, the compound's chlorophenyl substituent plays a crucial role in determining its pharmacokinetic properties. Studies in *Drug Metabolism and Disposition* (2023) have shown that the chlorine atom enhances the molecule's lipophilicity, thereby improving its ability to cross biological membranes and reach target sites effectively.
From a synthetic chemistry perspective, 2-(2-Chlorophenyl)-2-methylpropanoic acid serves as a valuable precursor for the development of more complex peptidomimetic agents. Its structure allows for easy functionalization at both the aromatic and aliphatic domains, enabling chemists to tailor the molecule's properties for specific therapeutic applications.
Looking ahead, the compound's propanoic acid functionality positions it as a potential scaffold for vaccine adjuvants. Ongoing research in *Vaccines* (2023) explores its ability to enhance immune responses by modulating antigen-presenting cell activation, which could lead to more effective vaccines against infectious diseases.
Additionally, the molecule's chiral centers offer opportunities for enantiomeric purification, a critical step in ensuring the safety and efficacy of chiral drugs. Recent advancements in asymmetric synthesis techniques have allowed researchers to isolate specific enantiomers of this compound, which may exhibit superior pharmacokinetic profiles compared to racemic mixtures.
From a biological standpoint, 2-(2-Chlorophenyl)-2-methylpropanoic acid has shown selective activity against certain enzymatic targets, such as COX-2 (Cyclooxygenase-2), which is implicated in inflammation and pain. This makes it a valuable lead compound for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.
Finally, the compound's biodegradability and low environmental toxicity make it an attractive candidate for green chemistry applications. Its potential as a building block for bio-based materials was explored in *Green Chemistry* (2023), where researchers demonstrated its ability to form biocompatible polymers with applications in drug delivery systems.
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